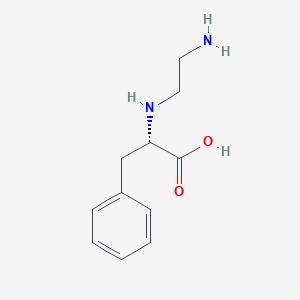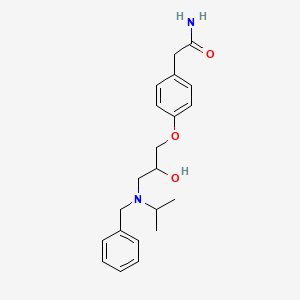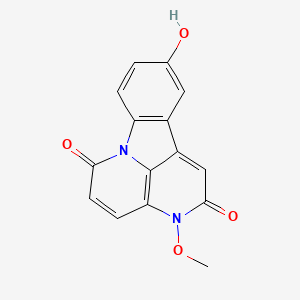
Acetic acid, 2,2',2'',2'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple acetic acid groups linked by a central ethanediyldiphosphinidyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications. The production process likely involves specialized equipment and conditions to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound can be utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- include:
Acetic acid: A simpler carboxylic acid with widespread use in various applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple acetic acid groups, used in various industrial and medical applications.
Acetic acid, 2-ethylhexyl ester: An ester derivative of acetic acid with applications in the production of plasticizers and solvents.
Uniqueness
The uniqueness of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- lies in its complex structure, which provides distinct chemical properties and reactivity compared to simpler acetic acid derivatives
Propriétés
Numéro CAS |
79497-89-5 |
|---|---|
Formule moléculaire |
C10H16O8P2 |
Poids moléculaire |
326.18 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)phosphanyl]ethyl-(carboxymethyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H16O8P2/c11-7(12)3-19(4-8(13)14)1-2-20(5-9(15)16)6-10(17)18/h1-6H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
PAHNSFYPJSANMA-UHFFFAOYSA-N |
SMILES canonique |
C(CP(CC(=O)O)CC(=O)O)P(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)

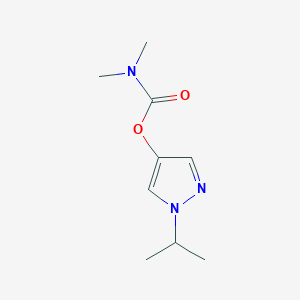

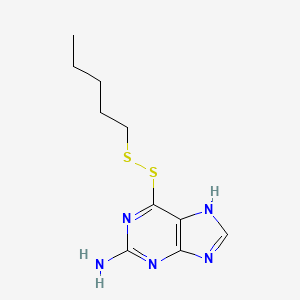

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

